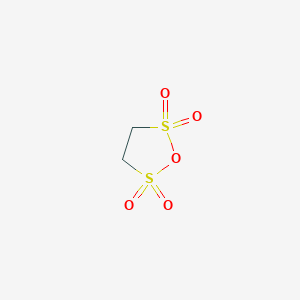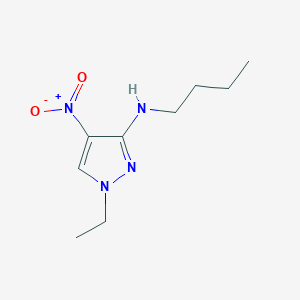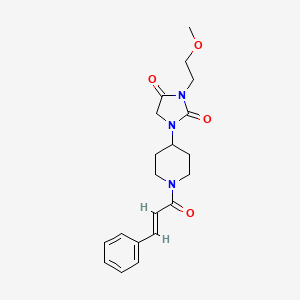![molecular formula C21H21N3O B2955295 N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-95-1](/img/structure/B2955295.png)
N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole derivatives are an important class of heterocyclic compounds that have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves reactions of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Thiazoles and 1,3,4-thiadiazoles can be obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, often containing multiple rings and functional groups. For example, pyrazolo[1,5-a]pyrimidines are purine analogues .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including [3 + 2] cycloaddition, condensations with ketones and aldehydes, and oxidation reactions .Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized various derivatives of pyrazine and pyrazolo[1,5-a]pyrimidine, focusing on their structural elucidation through elemental analysis and spectral data. These compounds were evaluated for their in vitro cytotoxic activity against specific cell lines, highlighting their potential as therapeutic agents (Hassan, Hafez, & Osman, 2014). Similarly, the development of novel pyrazinamide condensed tetrahydropyrimidines, evaluated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor activity, showcases their significance in neurological research (Elumalai, Ali, Elumalai, Eluri, & Srinivasan, 2014).
Antimicrobial Activities
New thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety have been synthesized, demonstrating notable antimicrobial properties. This research contributes to the development of new antimicrobial agents, addressing the rising concern of antibiotic resistance (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Anticancer Research
Compounds related to "N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" have been explored for their anticancer activities. Synthesis and spectral characterization of pyrazine-2-carboxamide derivatives have shown potential antibacterial, antifungal, and anticancer effects against specific cancer cell lines, indicating their therapeutic potential in cancer treatment (Senthilkumar et al., 2021).
Neuropharmacological Applications
The anxiolytic effects of novel pyrrolo[1,2-a]pyrazine ligands of the 18-kDa translocator protein (TSPO) have been synthesized and studied, showing significant anxiolytic activity. This research highlights the compound's potential in developing new treatments for anxiety disorders (Yarkova, Blynskaya, Yudina, Mokrov, Gudasheva, & Alekseev, 2019).
Chemical Properties and Reactivity
Extensive characterization and investigation of reactive properties of related compounds through FT-IR, FT-Raman, and DFT calculations have provided insights into their chemical behavior. Studies focusing on the molecular dynamics simulations, bond dissociation energies, and reactive centers offer valuable information for chemical synthesis and pharmaceutical applications (Ranjith et al., 2017).
Mechanism of Action
In terms of pharmacokinetics, the compound’s properties such as solubility, stability, and permeability would influence its absorption, distribution, metabolism, and excretion (ADME). These properties can be influenced by factors like the compound’s molecular size, polarity, and the presence of functional groups.
The compound’s action could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules or ions in the biological environment. For example, the activity of pyrazinamide is known to be enhanced by iron .
Future Directions
Properties
IUPAC Name |
1-(4-methylphenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16-9-11-17(12-10-16)20-19-8-5-13-23(19)14-15-24(20)21(25)22-18-6-3-2-4-7-18/h2-13,20H,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJYATSMCVWMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][3,4-dichlorophenyl]methanone](/img/structure/B2955216.png)




![4H,6H,7H-thieno[3,2-c]pyran-4,6-dione](/img/structure/B2955222.png)
![1-(3-chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2955223.png)



![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2955232.png)
![2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2955233.png)

